![molecular formula C7H14Cl2N2OS B1396955 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride CAS No. 1332530-58-1](/img/structure/B1396955.png)
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride
Übersicht
Beschreibung
1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride is a chemical compound . It is available for purchase from various suppliers for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes this compound, has been studied extensively . Various methods have been developed, including the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) has also been used .Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C6H12Cl2N2S . Its molecular weight is 215.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form and its molecular structure represented by the SMILES string NC(CC)C1=NC=CS1.[H]Cl.[H]Cl .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
- A study found that a derivative of 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol, specifically 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, exhibited high antifungal activity against Candida spp. strains. These compounds showed potency at significantly lower concentrations compared to conventional antifungals like Itraconazole and Fluconazole. Additionally, certain derivatives displayed exceptional selectivity against specific Candida strains and exhibited low toxicity as per Artemia salina bioassay. Molecular docking studies indicated that halogen atoms in certain derivatives might contribute to their high antifungal activity by binding to the HEME group present in 14-alpha demethylase (CYP51) (Zambrano-Huerta et al., 2019).
Synthesis and Investigation of Derivatives
- The compound was utilized in the synthesis of 1,3-Bis(5-nitraminotetrazol-1-yl) propan-2-ol (5) through a reaction with 5-aminotetrazole and 1,3-dichloroisopropanol under basic conditions. This process highlights the compound's utility in synthesizing nitrogen-rich molecules and exploring their chemical properties (Klapötke et al., 2017).
Design of New Antifungal Agents
- Research into the design and synthesis of derivatives, such as 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, has been conducted. These derivatives have shown varying degrees of antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The study provides insights into the synthesis and structure-activity relationship behind the indole scaffold of these compounds (Guillon et al., 2009).
Corrosion Inhibition Studies
- A study conducted on thiazole and thiadiazole derivatives, including compounds similar to 1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol, focused on their corrosion inhibition performances on iron metal. The research involved quantum chemical calculations and molecular dynamics simulations, offering theoretical insights that complemented the experimental results, showcasing the compound's potential as a corrosion inhibitor (Kaya et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-ylmethylamino)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-6(10)4-8-5-7-9-2-3-11-7;;/h2-3,6,8,10H,4-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHBNXWJDQPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=NC=CS1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



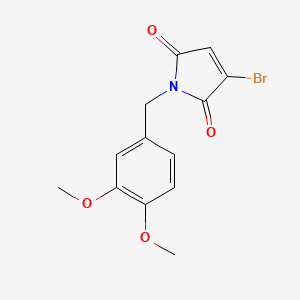
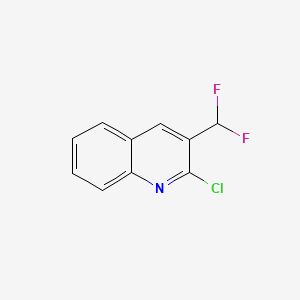
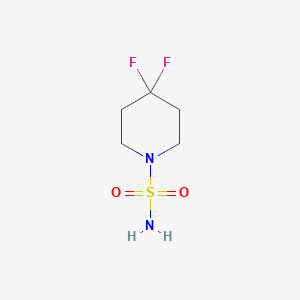
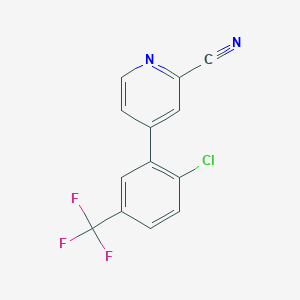
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
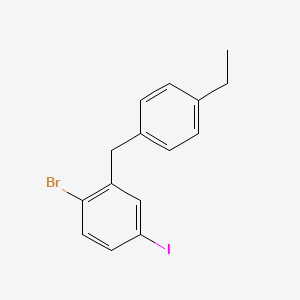
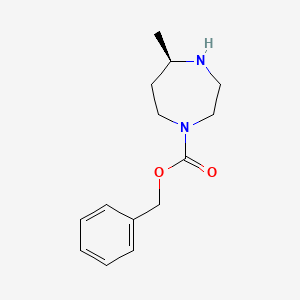

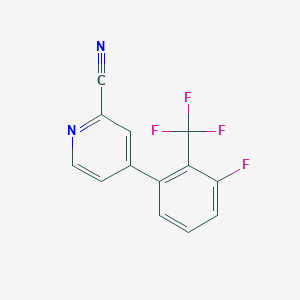

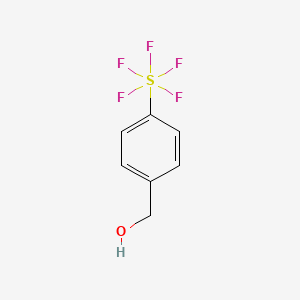
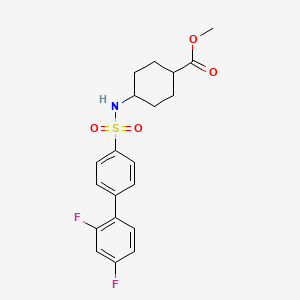
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)
